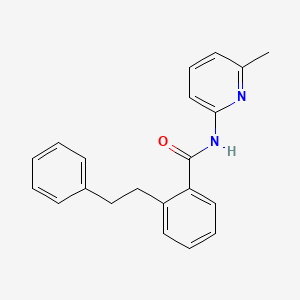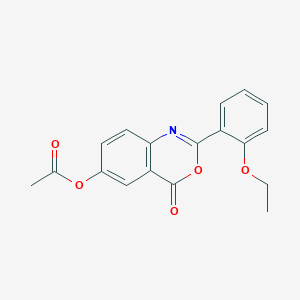![molecular formula C14H13ClN2O3S B3499591 N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B3499591.png)
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as CTCE-9908, is a synthetic compound that has shown potential in treating various diseases. It belongs to the family of carboxamide and thiophene compounds and has been studied extensively for its therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory properties . They could potentially be used in the development of new drugs for treating conditions characterized by inflammation.
Antimicrobial Activity
Thiophene derivatives have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.
Anticancer Properties
Thiophene derivatives have been found to exhibit anticancer properties . This means that they could potentially be used in the development of new anticancer drugs.
Use in Organic Semiconductors
Thiophene derivatives play a prominent role in the advancement of organic semiconductors . They could potentially be used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They could be used to protect metals from corrosion, which is a major issue in many industries.
Use in Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Thiophene derivatives could potentially be used as organoboron reagents in this reaction.
Use in Drug Development
Thiophene derivatives have been used in the development of several commercially available drugs . The compound could potentially be used in the development of new drugs with improved pharmacological activity.
Use in Material Science
Apart from their applications in medicinal chemistry, thiophene derivatives also find applications in material science . They could potentially be used in the fabrication of light-emitting diodes .
Wirkmechanismus
Target of Action
The primary target of this compound is Coagulation factor X . Coagulation factor X is an essential enzyme in the blood coagulation cascade, which is a series of reactions that ultimately helps form a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The compound’s interaction with Coagulation factor X would affect the blood coagulation cascade . This cascade is a series of reactions that lead to the formation of a clot, preventing excessive bleeding. By modulating the activity of Coagulation factor X, the compound could potentially alter the efficiency or speed of clot formation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on how it modulates the activity of Coagulation factor X . If it inhibits the enzyme, it could potentially slow down the blood coagulation process, leading to a longer time for clot formation. Conversely, if it enhances the enzyme’s activity, clot formation could occur more quickly.
Eigenschaften
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-11-5-4-9(7-10(11)15)17-13(18)8-16-14(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGXXHJWUUTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330606 | |
| Record name | N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
832682-54-9 | |
| Record name | N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B3499508.png)
![4-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3499509.png)

![2-[(4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3499533.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-4(3H)-quinazolinone](/img/structure/B3499537.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3499552.png)
![4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B3499564.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3499577.png)
![N-(4-{[2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3499585.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B3499596.png)
![5-bromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3499604.png)
